molecular formula C12H20S B1296729 3-Octylthiophene CAS No. 65016-62-8

3-Octylthiophene

Cat. No.: B1296729
CAS No.: 65016-62-8
M. Wt: 196.35 g/mol
InChI Key: WQYWXQCOYRZFAV-UHFFFAOYSA-N
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Description

3-Octylthiophene is an alkyl thiophene derivative with the chemical formula C12H20S . It is a liquid at room temperature and is known for its use in the synthesis of various polymers, particularly regioregular poly(this compound) (POT). This compound is significant in the field of organic electronics due to its conductive properties .

Biochemical Analysis

Biochemical Properties

3-Octylthiophene plays a significant role in biochemical reactions, particularly in the context of its interactions with various biomolecules. It has been observed to interact with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound can interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. These interactions can lead to changes in the enzyme’s activity, potentially affecting the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase pathway, which plays a crucial role in cell proliferation and differentiation. Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins involved in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the transcription of specific genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and oxygen. Long-term exposure to this compound has been observed to cause changes in cellular function, such as alterations in cell proliferation and differentiation rates .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate cellular processes in a dose-dependent manner. At high doses, this compound can exhibit toxic effects, including cellular damage and apoptosis. These threshold effects highlight the importance of careful dosage control in experimental settings to avoid adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. One of the key enzymes involved in the metabolism of this compound is cytochrome P450, which catalyzes the oxidation of the compound. This metabolic process can lead to the formation of various metabolites, which can further interact with other biomolecules and influence metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of this compound within different cellular compartments. For example, this compound can bind to albumin, a transport protein in the blood, facilitating its distribution to various tissues. Additionally, the compound can be taken up by cells through specific transporters, influencing its intracellular concentration .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound can localize to the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism. This localization can enhance the compound’s ability to modulate specific biochemical pathways and cellular processes .

Preparation Methods

3-Octylthiophene can be synthesized through the reaction of 3-bromothiophene with octylmagnesium bromide, a Grignard reagent . The reaction typically involves the following steps:

    Formation of Octylmagnesium Bromide: Octyl bromide reacts with magnesium in anhydrous ether to form octylmagnesium bromide.

    Reaction with 3-Bromothiophene: The octylmagnesium bromide then reacts with 3-bromothiophene to form this compound.

Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes .

Chemical Reactions Analysis

3-Octylthiophene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to thiophene derivatives.

    Substitution: It can undergo substitution reactions, particularly at the thiophene ring, to form various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction . Major products formed from these reactions include 3-octylsulfoxide and 3-octylsulfone .

Scientific Research Applications

Properties

IUPAC Name

3-octylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20S/c1-2-3-4-5-6-7-8-12-9-10-13-11-12/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYWXQCOYRZFAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

104934-51-2
Record name Poly(3-octylthiophene)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104934-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40340735
Record name 3-Octylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65016-62-8, 104934-51-2
Record name 3-Octylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Octylthiophene
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Poly(3-octylthiophene-2,5-diyl)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3-Octylthiophene?

A1: The molecular formula of this compound is C12H20S, and its molecular weight is 196.36 g/mol.

Q2: How does the alkyl chain length in poly(3-alkylthiophene)s, like P3OT, influence thin film morphology and electrical properties?

A2: Research indicates that longer alkyl chains, such as the octyl chain in P3OT, can decrease the co-planarity of the polymer backbone in thin films []. This decreased co-planarity leads to increased interchain spacing, as confirmed by X-ray diffraction studies []. Consequently, devices based on P3OT exhibit lower charge carrier mobility compared to those based on poly(3-hexylthiophene) (P3HT), which has a shorter alkyl chain [].

Q3: What spectroscopic techniques are commonly used to characterize P3OT?

A3: Several spectroscopic techniques are employed to characterize P3OT, including:

  • UV-Vis-NIR Spectroscopy: Provides information about the electronic structure and optical bandgap of the polymer [, ].
  • Photoluminescence (PL) Spectroscopy: Helps understand the excited state properties and energy transfer processes in the polymer [, ].
  • Raman Spectroscopy: Offers insights into the vibrational modes of the polymer backbone and the effects of doping [, ].
  • FTIR Spectroscopy: Used to identify functional groups and characterize the chemical structure of the polymer [, ].
  • XPS: Can be used to analyze the elemental composition and chemical states of the elements in the polymer. []

Q4: How does the presence of dihydroxyanthraquinone sulfonate affect the stability and sensitivity of P3OT films used for electrochemical sensing?

A4: Studies show that the incorporation of dihydroxyanthraquinone sulfonate as an anionic complexing ligand during the electrochemical polymerization of this compound significantly enhances the stability and sensitivity of the resulting P3OT film electrode []. This enhancement is attributed to the ligand's ability to complex with metal ions, leading to their accumulation on the electrode surface and improving the sensor's performance [].

Q5: How does the choice of substrate material affect the long-term stability of P3OT-based all-solid-state ion-selective electrodes (SCISEs)?

A5: Research demonstrates that the substrate material plays a crucial role in the long-term stability of P3OT-based SCISEs []. For instance, using glassy carbon as the substrate for a Ca2+-SCISE resulted in significantly improved stability compared to a conventional Ca2+-ISE with an internal filling solution or a Ca2+-CWE []. This enhanced stability is attributed to the better charge-transfer properties of glassy carbon compared to other substrate materials [].

Q6: How does the incorporation of TiO2 nanoparticles affect the thermal stability of P3OT in nanocomposite materials?

A6: The inclusion of TiO2 nanoparticles within a P3OT matrix leads to enhanced thermal stability compared to pristine P3OT, as evidenced by thermogravimetric analysis (TGA) [].

Q7: Can deep eutectic solvents (DESs) be used as an alternative medium for the FeCl3-catalyzed oxidative polymerization of this compound?

A7: Yes, DESs have been successfully employed as solvents for the FeCl3-catalyzed oxidative polymerization of this compound []. These solvents offer advantages such as faster polymerization rates and higher yields compared to conventional organic solvents or ionic liquids [].

Q8: Have there been any computational studies on the electronic and structural properties of P3OT blends with graphitic nanoparticles?

A8: While computational studies specifically on P3OT/graphitic nanoparticle blends are limited in the provided context, research utilizing techniques like Electrostatic Scanning Force Microscopy has explored the electronic properties at the interface of these blends, revealing the emergence of new electronic states []. These findings highlight the potential of computational methods for understanding the electronic interactions within such composite materials.

Q9: How does the incorporation of electron-withdrawing groups, like benzotriazole, into the polythiophene backbone affect the polymer's optical and electronic properties?

A9: Introducing electron-withdrawing groups, such as benzotriazole, into the polythiophene backbone influences the polymer's optoelectronic properties. Specifically, incorporating benzotriazole through a vinylene linker increases the band gap of the resulting copolymer compared to P3OT, as evidenced by the hypsochromic shift in both UV-Vis absorption and photoluminescence spectra [, ]. This modification also influences the HOMO and LUMO energy levels, making the copolymer a promising candidate for specific optoelectronic applications [, ].

Q10: How does the aggregation state of isothiouronium-terminated amphiphilic polythiophene affect its fluorescence properties and potential for sensing applications?

A10: Studies on isothiouronium-terminated amphiphilic polythiophene reveal that its aggregation state significantly impacts its fluorescence properties. As the water content increases in a THF solution of this polymer, well-dispersed spherical aggregates form, leading to a bathochromic shift in the absorption band and a decrease in fluorescence intensity []. This aggregation-induced fluorescence quenching enables its use as a fluorimetric "off-on" sensor for volatile organic compounds (VOCs), particularly THF [].

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